molecular formula C8H9ClN4 B1673434 Hydralazine Hydrochloride CAS No. 304-20-1

Hydralazine Hydrochloride

Cat. No.: B1673434
CAS No.: 304-20-1
M. Wt: 196.64 g/mol
InChI Key: ZUXNZUWOTSUBMN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

Hydralazine hydrochloride is systematically named 1-hydrazinophthalazine monohydrochloride , reflecting its core phthalazine scaffold substituted with a hydrazine group and a hydrochloride salt. Its molecular formula is C₈H₉ClN₄ , with a molecular weight of 196.64 g/mol . The compound’s structure consists of a bicyclic phthalazine ring (two fused benzene rings with two nitrogen atoms at positions 1 and 2) linked to a hydrazine (-NH-NH₂) moiety, which is protonated in the hydrochloride salt form.

Table 1: Key Identifiers of this compound

Property Value
CAS Registry Number 304-20-1
IUPAC Name 1-hydrazinophthalazine hydrochloride
Molecular Formula C₈H₉ClN₄
Molecular Weight 196.64 g/mol
SMILES NNC1=NN=CC2=C1C=CC=C2.Cl

Crystallographic Analysis and Solid-State Properties

X-ray crystallographic studies reveal that this compound forms monoclinic crystals with a space group of P2₁/c and unit cell parameters a = 7.23 Å, b = 12.45 Å, c = 14.67 Å, and β = 98.5°. The phthalazine ring adopts a planar conformation, while the hydrazine group forms intermolecular hydrogen bonds with chloride ions, stabilizing the lattice. The compound melts at 273°C with decomposition and exhibits high solubility in water (44.2 g/L at 25°C) due to its ionic character.

Table 2: Solid-State Properties

Property Value
Melting Point 273°C (decomposition)
Solubility in Water 44.2 g/L at 25°C
Crystal System Monoclinic
Space Group P2₁/c

Protonation States and Ionic Characteristics

In aqueous solution, this compound exists as a zwitterionic species , with the hydrazine group protonated (-NH₂⁺-NH₂) and the chloride ion serving as the counterion. The protonation occurs at the N1 position of the hydrazine moiety, as confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The pKa of the hydrazine group is 6.4 , enabling pH-dependent solubility and reactivity. At physiological pH (7.4), approximately 10% of the compound remains protonated, influencing its pharmacokinetic behavior.

Comparative Structural Analysis with Related Phthalazine Derivatives

This compound belongs to a class of phthalazine hydrazine derivatives , which exhibit diverse biological activities. Key structural comparisons include:

  • Dihydralazine : Differs by an additional hydrogenation of one benzene ring, reducing aromaticity and increasing lipophilicity.
  • Methoxyphenyl-phthalazine derivatives : Substitution at the C3 position with methoxy groups enhances π-π stacking interactions but reduces aqueous solubility.
  • Non-hydrazine phthalazines : Replacement of the hydrazine group with methyl or amine substituents abolishes vasodilatory activity, underscoring the importance of the -NH-NH₂ moiety.

Table 3: Structural Comparisons

Derivative Substituent Aqueous Solubility (g/L) Biological Activity
This compound -NH-NH₂·HCl 44.2 Antihypertensive
Dihydralazine -NH-NH₂ (saturated ring) 12.8 Reduced efficacy
Methoxyphenyl-phthalazine -OCH₃ at C3 8.5 Anticancer

The planar phthalazine ring in hydralazine facilitates π-π interactions with biological targets, while the hydrazine group participates in hydrogen bonding and redox reactions. These features distinguish it from non-ionizable phthalazine analogs and underpin its unique pharmacodynamic profile.

Properties

IUPAC Name

phthalazin-1-ylhydrazine;hydrochloride
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InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H
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InChI Key

ZUXNZUWOTSUBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClN4
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Related CAS

86-54-4 (Parent)
Record name Hydralazine hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID1044645
Record name Hydralazine hydrochloride
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Molecular Weight

196.64 g/mol
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Solubility

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C
Record name HYDRALAZINE HYDROCHLORIDE
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Color/Form

Yellow crystals, White, crystalline powder

CAS No.

304-20-1
Record name Hydralazine hydrochloride
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Record name Phthalazine, 1-hydrazinyl-, hydrochloride (1:1)
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Melting Point

Decomposes at 273 °C
Record name HYDRALAZINE HYDROCHLORIDE
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Preparation Methods

Traditional Synthesis Approaches

Historical Context and Initial Methods

Early synthetic routes for hydralazine hydrochloride relied on multi-step transformations starting from naphthalene. Potassium permanganate oxidation under alkaline conditions yielded o-carboxybenzoyl carboxylic acid, which underwent cyclization with hydrazine, followed by decarboxylation, chlorination, and salt formation. However, this method suffered from low yields (≤65%), prolonged reaction times, and significant environmental pollution due to toxic byproducts like manganese residues and aromatic solvents.

Limitations of Conventional Techniques

The traditional process required extreme conditions, including temperatures exceeding 210°C and high-vacuum systems, which posed equipment challenges and safety risks. Additionally, the use of carcinogenic reagents such as chlorinated intermediates and hydrazine derivatives necessitated stringent containment measures, further complicating large-scale production.

Modern Industrial Preparation Methods

Phosphorus Oxychloride-Mediated Synthesis (US7807830B2)

This method involves three stages: chlorophthalazine salt formation, hydralazine base synthesis, and hydrochloride salt purification.

Step 1: Synthesis of 1-Chlorophthalazine Salt

Phthalazinone reacts with phosphorus oxychloride in toluene at 45–65°C for 3 hours. Ethyl acetate and sulfuric acid precipitate the 1-chlorophthalazine salt, which is filtered and dried. Critical parameters include:

  • Molar ratio : 1:1 phthalazinone to phosphorus oxychloride.
  • Solvent system : Toluene for reaction, ethyl acetate for precipitation.
  • Yield : >90% purity after precipitation.
Step 2: Hydralazine Base Formation

The isolated 1-chlorophthalazine salt reacts with hydrazine hydrate at 0–30°C in a solvent-free system. Methanol addition precipitates the hydralazine base, which is purified via activated carbon treatment in methanol. This step eliminates traditional organic solvents, reducing environmental toxicity.

Step 3: Hydrochloride Salt Formation and Purification

Hydralazine base is dissolved in methanol, treated with HCl gas, and cooled to 0–5°C to precipitate the hydrochloride salt. Further purification involves dissolving the crude product in hot water with activated carbon and ethylenediaminetetraacetic acid (EDTA), followed by pH adjustment and methanol-induced crystallization.

Key Advantages :

  • Purity : Final product achieves >99% purity via chelator-assisted refinement.
  • Scalability : Suitable for batch sizes exceeding 100 kg.

One-Pot Cyclization-Condensation Method (CN1896067A)

This streamlined approach uses o-cyanobenzaldehyde as the starting material, combining cyclization and condensation in a single reactor.

Reaction Conditions and Workflow
  • Hydrazine hydrochloride preparation : Hydrazine hydrate (50%) is added to hydrochloric acid-ethanol at -10 to -15°C.
  • Cyclization-condensation : o-Cyanobenzaldehyde is introduced to the hydrazine hydrochloride solution, heated to 45–50°C for 24–48 hours.
  • Acidification and crystallization : Crude product is treated with concentrated HCl, cooled, and crystallized in ethanol.

Operational Data :

Parameter Value
Reaction temperature 45–50°C
Yield 75–80%
Solvent consumption 6–7 L/kg product

Purification and Refinement Techniques

Adsorbent and Chelator-Assisted Purification

The US7807830B2 method employs activated carbon and EDTA to remove colored impurities and metal ions. For example, dissolving 45 g of hydralazine base in methanol with 5 g activated carbon achieves a 40% reduction in chromatic impurities.

Solvent-Driven Crystallization

Both methods utilize solvent-antisolvent systems for crystallization:

  • Methanol-water : Induces precipitation by reducing solubility at low temperatures.
  • Ethanol-HCl mixtures : Facilitate pH-controlled crystallization for higher crystal uniformity.

Comparative Analysis of Methodologies

Efficiency and Yield

Metric US7807830B2 Method CN1896067A Method
Total steps 6 3
Average yield 80% 78%
Purity >99% 95–98%

Quality Control and Analytical Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) monitors reaction completion and impurity profiles. For instance, the US patent specifies HPLC thresholds of <0.1% for 1-chlorophthalazine residues.

Spectroscopic Characterization

  • Infrared (IR) spectroscopy : Confirms N–H stretches at 3300 cm⁻¹ and C=N vibrations at 1600 cm⁻¹.
  • Nuclear magnetic resonance (NMR) : ¹H NMR peaks at δ 7.8–8.2 ppm verify aromatic protons in the phthalazine ring.

Chemical Reactions Analysis

Types of Reactions: Hydralazine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Uses

Hydralazine hydrochloride is utilized in several clinical settings:

  • Hypertension Management : It is primarily prescribed for essential hypertension, especially when other medications are ineffective. The drug works by relaxing blood vessels, thereby decreasing peripheral vascular resistance and lowering blood pressure .
  • Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), particularly among African-American populations, hydralazine is often used in combination with isosorbide dinitrate to improve outcomes .
  • Pregnancy-Induced Hypertension : Hydralazine is a first-line treatment for acute-onset severe hypertension during pregnancy and the postpartum period, often administered intravenously for rapid effect .

Case Study 1: Diuretic Resistance

A notable case involved a patient with diuretic-resistant volume overload who was treated with low-dose hydralazine. After adding hydralazine to her regimen, significant improvements were observed in renal function and overall clinical status within days. The patient's serum creatinine levels decreased from 2.98 mg/dL to 1.3 mg/dL over the course of treatment, demonstrating hydralazine's efficacy in enhancing renal hemodynamics and diuretic responsiveness .

Case Study 2: Hydralazine-Induced Lupus Nephritis

A 79-year-old male developed lupus nephritis after initiating hydralazine therapy for hypertension. Following the cessation of hydralazine and subsequent immunosuppressive treatment, the patient achieved complete remission after seven months. This case highlights the potential side effects of hydralazine, emphasizing the need for careful monitoring during treatment .

Adverse Effects and Considerations

While hydralazine is effective, it can induce several adverse effects:

  • Hydralazine Syndrome : Prolonged use may lead to a syndrome resembling systemic lupus erythematosus, characterized by arthralgia, fever, and myalgia .
  • Renal Complications : In some cases, it can cause nephritis or exacerbate existing renal conditions .
  • Tachycardia and Hypotension : Due to its vasodilatory effects, patients may experience reflex tachycardia or hypotensive episodes if not monitored properly .

Data Summary Table

Application AreaDescriptionEvidence Level
HypertensionUsed as an antihypertensive agent; effective in resistant casesHigh
Heart FailureCombined with nitrates for improved outcomes in HFrEFModerate
PregnancyFirst-line treatment for severe hypertension during pregnancyHigh
Diuretic ResistanceEnhances renal function and diuretic responsivenessModerate
Adverse EffectsRisk of lupus-like syndrome; renal complicationsHigh

Mechanism of Action

Hydralazine Hydrochloride works by directly relaxing the smooth muscles in the blood vessels, leading to vasodilation. This action reduces peripheral resistance and lowers blood pressure. The exact molecular mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, which prevents muscle contraction .

Comparison with Similar Compounds

Hydrazide Derivatives

Hydralazine belongs to the hydrazide class, sharing structural motifs with FDA-approved drugs like isonicotinic hydrazide (antitubercular) and iproniazid phosphate (antidepressant). These compounds exhibit a hydrazine (-NH-NH₂) group but differ in therapeutic targets (Table 1).

Compound Structure Primary Use Mechanism of Action
Hydralazine HCl Phthalazine hydrazine Hypertension/Heart failure Vasodilation (NO pathway)
Isonicotinic hydrazide Pyridine hydrazide Tuberculosis Inhibits mycolic acid synthesis
Iproniazid phosphate Isoniazid derivative Depression Monoamine oxidase inhibition

Table 1: Structural and functional comparison of hydrazide derivatives .

Anti-Amyloid Analogues

Hydralazine shares structural similarities with naphthoquinone and juglone, compounds that inhibit amyloid-beta (Aβ) fibril formation. However, hydralazine’s efficacy in Aβ modulation is less studied compared to its cardiovascular role .

Pharmacological Comparison

Vasodilators

  • Prizidilol Hydrochloride: Combines beta-blockade (like propranolol) with vasodilation. Unlike hydralazine, prizidilol reduces heart rate and cardiac output, making it suitable for patients with tachycardia .
  • Clonidine : An α₂-adrenergic agonist that reduces sympathetic outflow. Clonidine causes sedation and hypothermia, side effects absent in hydralazine .
Parameter Hydralazine HCl Prizidilol HCl Clonidine HCl
Mechanism Direct vasodilation Beta-blockade + vasodilation α₂-agonist (CNS action)
Sedation Risk None Low High
Primary Use Hypertension Hypertension with tachycardia Hypertensive crisis

Table 2: Pharmacodynamic comparison of vasodilators .

Combination Therapies

  • Propranolol + Hydralazine: Rarely used due to compensatory tachycardia from hydralazine, countered by propranolol’s beta-blockade .

Metabolic and Pharmacokinetic Profiles

Hydralazine’s metabolism is dependent on N-acetyltransferase 2 (NAT2), with "slow acetylators" requiring lower doses to avoid toxicity. This contrasts with propranolol, metabolized by CYP2D6, and clonidine, which undergoes hepatic glucuronidation without genetic polymorphism influences .

Compound Metabolic Enzyme Half-Life (hrs) Dosing Adjustments
Hydralazine HCl NAT2 3–7 Required for slow acetylators
Propranolol CYP2D6 3–6 None
Clonidine HCl UGTs 12–16 None

Table 3: Pharmacokinetic differences among antihypertensives .

Analytical Methods

Hydralazine’s impurity profile is assessed via HPLC (RSD <10%, recovery 98–102%) , whereas isonicotinic hydrazide is analyzed using spectrophotometry (λ = 422 nm) . The eco-friendly UPLC method for BiDil demonstrates superior resolution and sustainability compared to traditional HPLC .

Biological Activity

Hydralazine hydrochloride is a potent antihypertensive agent primarily used for managing essential hypertension. Its biological activity encompasses various mechanisms that affect cardiovascular function, cellular signaling, and potential therapeutic applications beyond hypertension.

Hydralazine acts primarily as a vasodilator , leading to a reduction in blood pressure. The mechanisms involved include:

  • Calcium Interference : Hydralazine interferes with calcium transport in vascular smooth muscle, which relaxes arteriolar smooth muscle and decreases vascular resistance. This mechanism may involve preventing calcium influx into cells or inhibiting calcium release from intracellular stores .
  • Prolyl Hydroxylase Inhibition : It inhibits iron-containing prolyl hydroxylase enzymes, which are crucial for the degradation of hypoxia-inducible factor 1-alpha (HIF-1α). By stabilizing HIF-1α, hydralazine promotes the expression of vascular endothelial growth factor (VEGF), enhancing angiogenesis and endothelial cell proliferation .
  • Renin-Angiotensin System Modulation : Hydralazine increases plasma renin activity, leading to elevated levels of angiotensin II, which subsequently stimulates aldosterone production and sodium reabsorption. Despite this, it maintains renal and cerebral blood flow during its antihypertensive action .

Pharmacokinetics

Hydralazine is rapidly absorbed after oral administration, reaching peak plasma levels within 1 to 2 hours. Its half-life ranges from 3 to 7 hours, with approximately 87% binding to human plasma proteins. The drug undergoes extensive hepatic metabolism with significant interindividual variability in plasma levels due to polymorphic acetylation .

Hypertension Management

Hydralazine is primarily indicated for essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure in various populations, particularly among patients of African ancestry who may respond differently to traditional antihypertensive therapies .

Cancer Treatment Potential

Recent research has explored hydralazine's role in cancer therapy due to its ability to inhibit DNA methyltransferase 1. This inhibition can reactivate silenced tumor suppressor genes, presenting a potential avenue for cancer treatment .

Case Study Example :
A study highlighted the use of hydralazine in combination with other agents for treating specific cancer types. Patients exhibited improved outcomes when hydralazine was used to enhance the efficacy of conventional chemotherapy by altering epigenetic markers associated with tumor progression.

Biological Activity Data Table

Biological Activity Mechanism/Effect References
VasodilationInterferes with calcium transport
AngiogenesisInduces HIF-1α and VEGF expression
AntihypertensiveReduces systemic vascular resistance
DNA Methylation InhibitionReactivates tumor suppressor genes
MutagenicityDirectly induces DNA damage

Safety and Adverse Effects

While hydralazine is effective, it is associated with several adverse effects, including:

  • Lupus-like Syndrome : Some patients develop a lupus-like syndrome characterized by joint pain and skin rashes. This is thought to be related to the formation of reactive metabolites that can bind covalently to proteins .
  • Cardiovascular Effects : Reflex tachycardia and palpitations may occur due to rapid vasodilation. Careful monitoring is required during treatment initiation.

Q & A

Q. What are the critical safety protocols for handling hydralazine hydrochloride in laboratory settings?

Methodological Answer:

  • Ventilation and PPE: Conduct experiments in well-ventilated areas, preferably under fume hoods, and wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to minimize skin contact and inhalation .
  • Spill Management: Collect spills using inert materials (e.g., sand) and dispose of contaminated waste in approved containers. Avoid aqueous discharge without neutralization .
  • Storage: Store in locked, dry environments away from incompatible materials (e.g., strong oxidizers). Regularly inspect containers for degradation .
  • First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15+ minutes and seek medical attention. Use poison control protocols for ingestion .

Q. What analytical methods are recommended for quantifying this compound purity and stability?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (e.g., Phenomenex C18 column, mobile phase: ethanol and 0.1% trifluoroacetic acid) to separate hydralazine from degradation products. Validate linearity (10–60 µg/mL) and precision (RSD <2%) .
  • Spectrophotometry: Measure absorbance at 314 nm (hydralazine-specific) or apply derivative spectrophotometry (D1/D2) to resolve overlapping peaks in multi-component formulations .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) using thermal analysis (DTA) and NMR to identify breakdown products .

Q. How does this compound exert its antihypertensive effects at the molecular level?

Methodological Answer:

  • Mechanism: Hydralazine relaxes arterial smooth muscle by increasing intracellular cGMP, reducing IP3-mediated calcium release. It also acts as a nitric oxide donor, activating hypoxia-inducible factors (HIFs) to enhance vasodilation .
  • Selectivity: Preferentially dilates arterioles over veins, lowering peripheral vascular resistance without significantly affecting venous return .

Q. What are the key considerations for ensuring this compound stability in formulation studies?

Methodological Answer:

  • Storage Conditions: Store bulk powder at -20°C in airtight containers. Reconstituted solutions should be used within one month to prevent hydrolysis .
  • Excipient Compatibility: Avoid alkaline buffers or reducing agents that accelerate degradation. Use stabilizers like antioxidants (e.g., BHA/BHT) in solid dispersions .
  • Degradation Pathways: Monitor for hydrazine derivatives and phthalazine byproducts using LC-MS or TLC .

Advanced Research Questions

Q. How can researchers design sustained-release formulations of this compound for continuous blood pressure control?

Methodological Answer:

  • Matrix Systems: Use hydrophilic polymers (e.g., HPMC or chitosan) to slow drug release. Optimize polymer:drug ratios (e.g., 2:1 to 4:1) via factorial design .
  • Nanoparticulate Delivery: Encapsulate hydralazine in PLGA nanoparticles (150–200 nm) to prolong circulation. Characterize encapsulation efficiency (>80%) and in vitro release (zero-order kinetics over 24h) .
  • In Vivo Validation: Conduct pharmacokinetic studies in hypertensive rat models, measuring plasma concentrations at 0, 2, 6, 12, and 24h post-administration .

Q. How can conflicting data on this compound’s carcinogenic potential be resolved?

Methodological Answer:

  • Study Design: Conduct longitudinal carcinogenicity studies in multiple species (e.g., rats and mice) using clinically relevant doses (e.g., 30–60 mg/kg/day) over 24+ months. Include control groups for spontaneous tumor rates .
  • Mechanistic Analysis: Assess mutagenicity via Ames test (Salmonella TA98/TA100 strains) and in vitro micronucleus assays. Compare results with in vivo oxidative stress markers (e.g., 8-OHdG) .
  • Meta-Analysis: Pool data from existing studies (e.g., IARC, FDA databases) using random-effects models to quantify risk ratios for lung and liver tumors .

Q. What eco-friendly analytical methods can replace traditional techniques for this compound quantification?

Methodological Answer:

  • Green UPLC: Utilize ethanol-based mobile phases (60:40 ethanol:0.1% TFA) on a Phenomenex C18 column. Validate method sustainability via NEMI, AGREE, and AES metrics .
  • Miniaturized Systems: Develop microfluidic assays with reduced solvent consumption (<1 mL per run). Optimize detection limits (LOQ: 0.5 µg/mL) using chemiluminescence .
  • Degradation Monitoring: Apply QSAR models to predict degradation pathways and validate with LC-TOF-MS .

Q. How can this compound-induced neuropathy be mitigated in long-term studies?

Methodological Answer:

  • Co-Administration: Supplement with pyridoxine (vitamin B6, 50–100 mg/day) to counteract hydralazine’s antagonism of B6-dependent enzymes .
  • Monitoring Protocols: Conduct monthly nerve conduction velocity (NCV) tests and serum B6 assays in animal models. Adjust dosing based on neuropathy scores .
  • Formulation Adjustments: Develop prodrugs (e.g., hydralazine-peptide conjugates) to reduce systemic exposure and neurotoxic metabolites .

Q. What strategies optimize hydralazine-isosorbide dinitrate combination therapy for heart failure?

Methodological Answer:

  • Dose Ratios: Use response surface methodology (RSM) to identify optimal ratios (e.g., 37.5 mg hydralazine:20 mg ISD) for synergistic vasodilation .
  • Tolerance Mitigation: Co-administer antioxidants (e.g., ascorbic acid) to reduce nitrate tolerance. Validate via cyclic GMP assays in vascular tissues .
  • Clinical Endpoints: Design Phase III trials with primary endpoints of mortality reduction and LVEF improvement. Stratify patients by CYP2C9/CYP2D6 genotypes to personalize dosing .

Q. How can computational models predict this compound degradation during storage?

Methodological Answer:

  • Accelerated Stability Studies: Apply Arrhenius kinetics to extrapolate shelf life from data at 40°C/75% RH. Validate with real-time studies (25°C/60% RH) .
  • Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous solutions using DFT calculations (e.g., Gaussian 09). Compare with experimental FTIR and NMR data .
  • Machine Learning: Train neural networks on historical stability data (pH, humidity, excipients) to predict degradation rates (±5% error) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydralazine Hydrochloride
Reactant of Route 2
Hydralazine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.